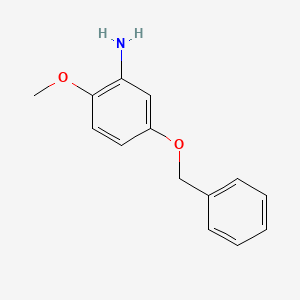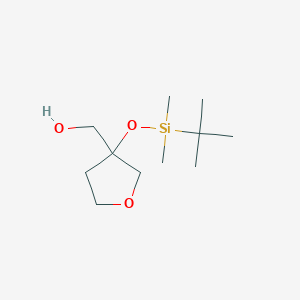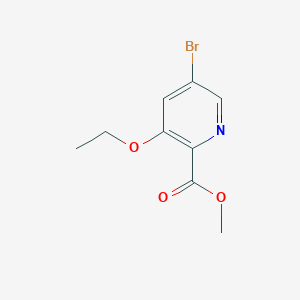
2,4,7-Trichloro-6-(trifluoromethyl)quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,7-Trichloro-6-(trifluoromethyl)quinazoline is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three chlorine atoms and one trifluoromethyl group attached to the quinazoline core, making it a unique and potentially valuable molecule in various scientific fields .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the cyclization of 2,4,7-trichloro-6-(trifluoromethyl)benzamide under acidic conditions . The reaction is usually carried out in the presence of a strong acid like hydrochloric acid or sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
化学反応の分析
Types of Reactions: 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered biological activities.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
2,4,7-Trichloro-6-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it can inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound’s ability to bind to these targets is attributed to its unique structural features, including the presence of chlorine and trifluoromethyl groups .
類似化合物との比較
- 2,4,6-Trichloroquinazoline
- 2,4,7-Trifluoroquinazoline
- 2,4,7-Trichloroquinoline
Comparison: Compared to these similar compounds, 2,4,7-Trichloro-6-(trifluoromethyl)quinazoline exhibits unique properties due to the presence of both chlorine and trifluoromethyl groups. These groups enhance its lipophilicity and electron-withdrawing capacity, making it more effective in certain biological applications . Additionally, the trifluoromethyl group can improve the compound’s metabolic stability and bioavailability .
特性
分子式 |
C9H2Cl3F3N2 |
|---|---|
分子量 |
301.5 g/mol |
IUPAC名 |
2,4,7-trichloro-6-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H2Cl3F3N2/c10-5-2-6-3(1-4(5)9(13,14)15)7(11)17-8(12)16-6/h1-2H |
InChIキー |
QJSFBJXAHJNWGB-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1C(F)(F)F)Cl)N=C(N=C2Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B13932501.png)








![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)




